molecular formula C12H17Br2N B13120525 1-Benzyl-4-bromopiperidinehydrobromide

1-Benzyl-4-bromopiperidinehydrobromide

Cat. No.: B13120525
M. Wt: 335.08 g/mol
InChI Key: MUWDSNQFZFZRHV-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromopiperidinehydrobromide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a bromine atom attached to the fourth carbon of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromopiperidinehydrobromide can be synthesized through a multi-step process. One common method involves the bromination of 1-benzylpiperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromopiperidinehydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding piperidone derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding piperidine derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of piperidone derivatives.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-bromopiperidinehydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-bromopiperidinehydrobromide involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and affecting neural signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-bromopiperidinehydrobromide is unique due to the presence of both the benzyl and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H17Br2N

Molecular Weight

335.08 g/mol

IUPAC Name

1-benzyl-4-bromopiperidine;hydrobromide

InChI

InChI=1S/C12H16BrN.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H

InChI Key

MUWDSNQFZFZRHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Br)CC2=CC=CC=C2.Br

Origin of Product

United States

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